molecular formula C14H20O B14314188 1-Hept-1-en-2-yl-4-methoxybenzene CAS No. 109125-09-9

1-Hept-1-en-2-yl-4-methoxybenzene

Katalognummer: B14314188
CAS-Nummer: 109125-09-9
Molekulargewicht: 204.31 g/mol
InChI-Schlüssel: NJIWSFGXEJKOGI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Hept-1-en-2-yl-4-methoxybenzene is an organic compound with the molecular formula C14H20O It is characterized by a benzene ring substituted with a heptenyl group and a methoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Hept-1-en-2-yl-4-methoxybenzene typically involves the alkylation of 4-methoxybenzene with a heptenyl halide under basic conditions. The reaction can be carried out using a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction is usually performed at elevated temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. Catalysts such as palladium or nickel may be used to facilitate the reaction, and the process conditions are optimized to minimize by-products and maximize the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Hept-1-en-2-yl-4-methoxybenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Hydrogenation of the double bond can be achieved using hydrogen gas (H2) in the presence of a palladium or platinum catalyst.

Common Reagents and Conditions:

    Oxidation: KMnO4 in aqueous or alkaline medium.

    Reduction: H2 gas with Pd/C or PtO2 catalyst.

    Substitution: Halogenation using Br2 or Cl2 in the presence of a Lewis acid like FeCl3.

Major Products:

    Oxidation: Formation of heptanone derivatives or carboxylic acids.

    Reduction: Formation of 1-hept-1-yl-4-methoxybenzene.

    Substitution: Formation of halogenated derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

1-Hept-1-en-2-yl-4-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Hept-1-en-2-yl-4-methoxybenzene involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, while the heptenyl group can undergo various chemical transformations. These interactions and transformations can modulate the activity of enzymes, receptors, and other biomolecules, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

    1-Hept-1-yn-1-yl-4-methoxybenzene: Similar structure but with a triple bond instead of a double bond.

    1-Hept-1-en-2-yl-4-hydroxybenzene: Similar structure but with a hydroxy group instead of a methoxy group.

    1-Hept-1-en-2-yl-4-ethoxybenzene: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness: 1-Hept-1-en-2-yl-4-methoxybenzene is unique due to its specific combination of a heptenyl group and a methoxy group on the benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

109125-09-9

Molekularformel

C14H20O

Molekulargewicht

204.31 g/mol

IUPAC-Name

1-hept-1-en-2-yl-4-methoxybenzene

InChI

InChI=1S/C14H20O/c1-4-5-6-7-12(2)13-8-10-14(15-3)11-9-13/h8-11H,2,4-7H2,1,3H3

InChI-Schlüssel

NJIWSFGXEJKOGI-UHFFFAOYSA-N

Kanonische SMILES

CCCCCC(=C)C1=CC=C(C=C1)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.